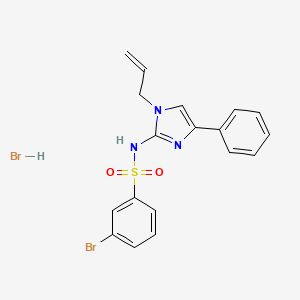![molecular formula C12H19NO2 B4916357 2-[2-(2,3-dimethylphenoxy)ethylamino]ethanol](/img/structure/B4916357.png)
2-[2-(2,3-dimethylphenoxy)ethylamino]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(2,3-dimethylphenoxy)ethylamino]ethanol is an organic compound with a complex structure that includes both phenoxy and aminoethanol functional groups. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,3-dimethylphenoxy)ethylamino]ethanol typically involves the reaction of 2,3-dimethylphenol with ethylene oxide to form 2-(2,3-dimethylphenoxy)ethanol. This intermediate is then reacted with ethylene diamine under controlled conditions to yield the final product. The reaction conditions often include the use of a solvent such as methanol or ethanol and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
2-[2-(2,3-dimethylphenoxy)ethylamino]ethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products Formed
The major products formed from these reactions include various alcohols, amines, ketones, and substituted phenoxy derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
2-[2-(2,3-dimethylphenoxy)ethylamino]ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of surfactants, corrosion inhibitors, and other industrial chemicals.
作用机制
The mechanism by which 2-[2-(2,3-dimethylphenoxy)ethylamino]ethanol exerts its effects involves interactions with various molecular targets and pathways. The phenoxy group can interact with cellular membranes, while the aminoethanol moiety can form hydrogen bonds with biological molecules, affecting their function and activity. These interactions can lead to changes in cellular processes, including enzyme activity and signal transduction pathways.
相似化合物的比较
Similar Compounds
- 2-[2-(dimethylamino)ethoxy]ethanol
- 2-(2-aminoethoxy)ethanol
- N,N-dimethyl-2-(2-hydroxyethoxy)ethylamine
Uniqueness
2-[2-(2,3-dimethylphenoxy)ethylamino]ethanol is unique due to the presence of the 2,3-dimethylphenoxy group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.
属性
IUPAC Name |
2-[2-(2,3-dimethylphenoxy)ethylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-10-4-3-5-12(11(10)2)15-9-7-13-6-8-14/h3-5,13-14H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDZGRFNJSTDSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCNCCO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(5E)-5-{[5-(4-CHLORO-3-NITROPHENYL)-2-FURYL]METHYLENE}-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]-N-(3-METHYLPHENYL)ACETAMIDE](/img/structure/B4916276.png)
![2-{[4-benzyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-bromophenyl)ethanone](/img/structure/B4916290.png)
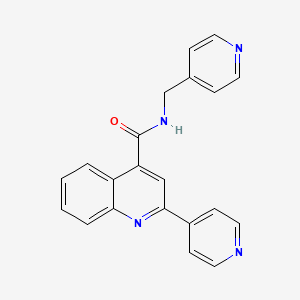

![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-ethylphenyl)ethanone](/img/structure/B4916310.png)
![ethyl 2-benzyl-3-[(3-methylphenyl)amino]-3-oxopropanoate](/img/structure/B4916319.png)
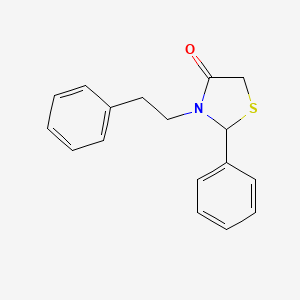
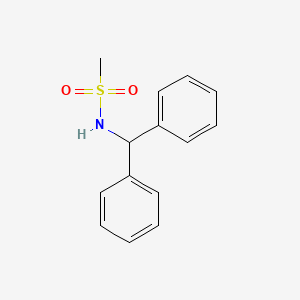
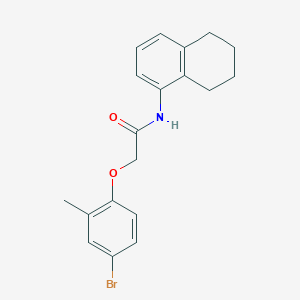
![2-ethoxy-N-[1-(propan-2-yl)piperidin-4-yl]benzamide](/img/structure/B4916338.png)
![1-(4-biphenylyl)-3-[(3-pyridinylmethyl)amino]-2-propen-1-one](/img/structure/B4916347.png)
![2-[[4-(4-Chlorophenyl)sulfonylbenzoyl]amino]benzoic acid](/img/structure/B4916350.png)
![1-{4-[(2-methoxy-5-methylphenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}piperidine](/img/structure/B4916366.png)
